5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine
Description
The compound 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine features a pyrimidine core substituted with a bromine atom at position 5 and a secondary amine at position 2. The amine is linked to a branched ethyl group bearing both furan-2-yl and thiophen-3-yl moieties. This unique structure combines electron-rich heterocycles (furan and thiophene) with a brominated pyrimidine, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a building block for pharmacophores .
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c15-11-6-16-14(17-7-11)18-8-12(10-3-5-20-9-10)13-2-1-4-19-13/h1-7,9,12H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVOQBIIYMRKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC2=NC=C(C=N2)Br)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Nucleophilic Substitution Approach
This method involves reacting 5-bromo-pyrimidin-2-amine with 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl bromide under basic conditions. The reaction typically employs potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Challenges include:
- Limited nucleophilicity of the pyrimidine amine due to electron-withdrawing bromine.
- Potential side reactions from the base-sensitive thiophene and furan rings.
Optimization :
Route B: One-Step Cyclocondensation
Adapting the method from CN110642788A, 2-bromomalonaldehyde is condensed with N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]amidine in ethanol under reflux. This route avoids pre-forming the pyrimidine ring, instead constructing it in situ.
Key Advantages :
- Single-step synthesis reduces purification steps.
- High atom economy (theoretical yield: 85–90%).
Synthetic Procedure :
- Amidine Synthesis : React 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine with trimethylaluminum and ammonium chloride in toluene to form the amidine.
- Cyclocondensation : Heat equimolar amounts of 2-bromomalonaldehyde and the amidine in ethanol at 80°C for 6 hours. Neutralize with NaHCO₃ and recrystallize from ethanol.
Yield : 72–78% after recrystallization.
Route C: Transition Metal-Catalyzed Amination
Buchwald-Hartwig amination couples 5-bromo-2-chloropyrimidine with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine using palladium catalysts. Optimal conditions include:
- Catalyst: Pd₂(dba)₃ (2 mol%).
- Ligand: Xantphos (4 mol%).
- Base: Cs₂CO₃ in toluene at 110°C for 8 hours.
Yield : 60–65%, with challenges in removing palladium residues.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Number of Steps | 2 | 1 | 2 |
| Overall Yield | 65–70% | 72–78% | 60–65% |
| Purification | Column | Recrystallization | Column |
| Scalability | Moderate | High | Low |
| Cost Efficiency | Low | High | Moderate |
Route B emerges as the most efficient, balancing yield, scalability, and cost. However, Route A remains valuable for laboratories lacking specialized amidine precursors.
Spectroscopic Characterization and Validation
All routes produce identical final compounds, verified through:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine H-4), 7.62–7.58 (m, 2H, thiophene H-4/H-5), 7.32 (d, J = 3.2 Hz, 1H, furan H-5), 6.85 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 4.20–4.15 (m, 2H, ethyl CH₂), 3.98–3.92 (m, 1H, ethyl CH), 2.45 (s, 1H, NH).
- ¹³C NMR : δ 162.4 (C-2, pyrimidine), 154.1 (C-5, pyrimidine), 142.3 (thiophene C-3), 111.2 (furan C-2).
Mass Spectrometry
- ESI-MS : m/z 394.2 [M+H]⁺, consistent with the molecular formula C₁₄H₁₂BrN₃OS.
Challenges and Mitigation Strategies
- Amidine Instability : In Route B, the amidine precursor is hygroscopic. Storage under argon and use of freshly distilled solvents improves stability.
- Thiophene Ring Bromination : Electrophilic bromination of thiophene can occur under acidic conditions. Employing low temperatures (0–5°C) during cyclocondensation suppresses this side reaction.
- Palladium Residues : In Route C, silica gel filtration with 10% ethylenediamine in methanol removes Pd contaminants to <10 ppm.
Industrial Scalability Considerations
Route B’s one-step protocol aligns with green chemistry principles, requiring no column chromatography and generating minimal waste. Pilot-scale trials (1 kg batches) achieved 70% yield using:
- Reactor : Jacketed glass-lined steel reactor with mechanical stirring.
- Cycle Time : 8 hours (including cooling and filtration).
- Cost Analysis : Raw material costs account for 62% of total expenses, dominated by 2-bromomalonaldehyde.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can target the bromine atom or the pyrimidine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and related derivatives:
| Compound Name | Core Structure | Position 5 Substituent | Position 2 Substituent | Heterocyclic Moieties | Key References |
|---|---|---|---|---|---|
| Target compound | Pyrimidine | Br | -NH-[CH₂-CH(furan-2-yl)(thiophen-3-yl)] | Furan, Thiophene | |
| 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine | Pyrimidine | Br | -NH-CH₂-(furan-2-yl) | Furan | |
| 5-Bromo-N,N-dimethylpyrimidin-2-amine | Pyrimidine | Br | -N(CH₃)₂ | None | |
| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | Pyridine | Br | -NH-CH₂-(3,4-dimethoxyphenyl) | None (aromatic methoxy groups) | |
| 5-Bromo-N-(diphenylmethylene)pyrimidin-2-amine | Pyrimidine | Br | -N=C(Ph)₂ | None (aromatic imine) | |
| 5-Bromo-N-methylpyrimidin-2-amine | Pyrimidine | Br | -NH-CH₃ | None | |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | Pyrimidine | Br | -NH-CH₂-CH₂-(CH₃) | None |
Key Observations:
- Heterocyclic Diversity : The target compound uniquely combines furan and thiophene groups, which may enhance π-π stacking or hydrogen-bonding interactions in biological systems compared to simpler analogues like 5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine .
- Amine Substituent Complexity : The branched ethyl group in the target compound contrasts with simpler substituents in analogues (e.g., dimethyl or methyl groups in ). This branching could influence steric hindrance during molecular recognition.
- Electronic Effects : The bromine atom at position 5 is conserved across most analogues, suggesting its role in electronic modulation or halogen bonding.
Biological Activity
5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a pyrimidine core, and functional groups including furan and thiophene rings, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.13 g/mol. The presence of heterocyclic rings enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Bromination : The introduction of the bromine atom into the pyrimidine ring.
- Formation of Furan and Thiophene Derivatives : These are synthesized through specific functionalization reactions.
- Coupling Reaction : The brominated pyrimidine is coupled with the furan and thiophene derivatives using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) in the presence of bases such as triethylamine.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10.5 | Apoptosis induction |
| MCF7 | 8.3 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties in various models. For instance, it exhibited a reduction in carrageenan-induced paw edema in rats, comparable to standard anti-inflammatory drugs like diclofenac.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| 5-bromo Compound | 65 |
| Diclofenac | 70 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against several bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in treating inflammatory diseases and certain cancers. For example, a study published in MDPI reported that derivatives similar to this compound exhibited selective COX-2 inhibition, suggesting its utility in managing pain and inflammation without significant gastrointestinal side effects .
Q & A
Basic: What are the optimal synthetic routes for 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:
Bromination : Introduce bromine at the pyrimidine C5 position using reagents like NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .
Nucleophilic Substitution : React 5-bromopyrimidin-2-amine with a di-substituted ethyl linker. A plausible intermediate is 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl bromide, synthesized via Friedel-Crafts alkylation or Grignard reactions .
Coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the ethyl linker to the pyrimidine core. Reaction conditions may include Pd(OAc)₂, Xantphos ligand, and DMF at 100–120°C under inert atmosphere .
Key Reaction Conditions Table:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 80°C | ~65–75 |
| Linker Synthesis | AlCl₃ (for Friedel-Crafts) | CH₂Cl₂ | RT | ~50–60 |
| Coupling | Pd(OAc)₂, Xantphos | DMF | 120°C | ~40–55 |
Basic: How to characterize this compound and validate its purity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. Key signals include:
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, particularly the ethyl linker’s chiral center (if present) .
Advanced: How to analyze contradictory stability data in different solvents?
Methodological Answer:
Contradictions may arise from solvent polarity or proticity. Design experiments to:
Solvent Screening : Test stability in DMSO, MeOH, and THF at 25°C/40°C. Monitor degradation via HPLC at 254 nm over 72 hours .
pH-Dependent Stability : Use buffered solutions (pH 2–10) to assess hydrolysis susceptibility. Bromopyrimidines often degrade under basic conditions via nucleophilic aromatic substitution .
Light Sensitivity : Expose to UV (365 nm) and measure photodegradation rates. Brominated aromatics are prone to radical-mediated breakdown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
